molecular formula C7H14Si B13606882 (Cyclobut-1-en-1-yl)(trimethyl)silane CAS No. 83094-06-8

(Cyclobut-1-en-1-yl)(trimethyl)silane

Cat. No.: B13606882
CAS No.: 83094-06-8
M. Wt: 126.27 g/mol
InChI Key: CLCLIPGZNIQPTK-UHFFFAOYSA-N
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Description

(Cyclobut-1-en-1-yl)(trimethyl)silane is an organosilicon compound characterized by a cyclobutene ring bonded to a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Cyclobut-1-en-1-yl)(trimethyl)silane typically involves the reaction of cyclobutene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through distillation or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: (Cyclobut-1-en-1-yl)(trimethyl)silane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert the compound into different silane derivatives.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Halogenated reagents like bromine or iodine can facilitate substitution reactions.

Major Products: The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(Cyclobut-1-en-1-yl)(trimethyl)silane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex silicon-containing compounds.

    Biology: The compound can be utilized in the development of silicon-based biomaterials and drug delivery systems.

    Medicine: Research is ongoing into its potential use in medical imaging and as a component in therapeutic agents.

    Industry: It finds applications in the production of specialty polymers, coatings, and adhesives due to its unique chemical properties.

Mechanism of Action

The mechanism by which (Cyclobut-1-en-1-yl)(trimethyl)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The trimethylsilyl group can stabilize reactive intermediates, facilitating the formation of desired products in synthetic reactions. Additionally, the cyclobutene ring can undergo ring-opening reactions, providing access to a variety of functionalized compounds.

Comparison with Similar Compounds

  • (Cyclobut-1-en-1-yl)(dimethyl)silane
  • (Cyclobut-1-en-1-yl)(triethyl)silane
  • (Cyclopropyl)(trimethyl)silane

Comparison: (Cyclobut-1-en-1-yl)(trimethyl)silane is unique due to the presence of the cyclobutene ring, which imparts distinct reactivity compared to other similar compounds. The trimethylsilyl group provides steric hindrance and electronic effects that influence the compound’s behavior in chemical reactions, making it a valuable reagent in organic synthesis.

Properties

CAS No.

83094-06-8

Molecular Formula

C7H14Si

Molecular Weight

126.27 g/mol

IUPAC Name

cyclobuten-1-yl(trimethyl)silane

InChI

InChI=1S/C7H14Si/c1-8(2,3)7-5-4-6-7/h5H,4,6H2,1-3H3

InChI Key

CLCLIPGZNIQPTK-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CCC1

Origin of Product

United States

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